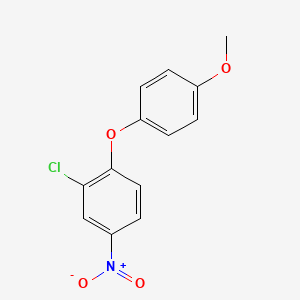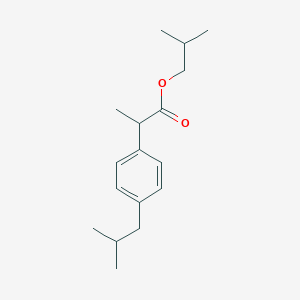
Ibuprofen, isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibuprofen, isobutyl ester, is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of ibuprofen enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen, isobutyl ester, typically involves the esterification of ibuprofen with isobutanol. This reaction is catalyzed by acidic or enzymatic catalysts. One common method involves the use of sulfuric acid as a catalyst, where ibuprofen and isobutanol are refluxed together to form the ester.
Industrial Production Methods: Industrial production of this compound, often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to a more consistent product. The use of biocatalysts, such as lipases, has also been explored to achieve greener and more sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions: Ibuprofen, isobutyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ibuprofen and isobutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
Hydrolysis: Ibuprofen and isobutanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Ibuprofen, isobutyl ester, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and potential therapeutic effects compared to ibuprofen.
Medicine: Explored for its potential use in drug formulations to improve solubility and absorption.
Industry: Utilized in the development of more efficient and sustainable production methods for pharmaceuticals
Mécanisme D'action
The mechanism of action of ibuprofen, isobutyl ester, is similar to that of ibuprofen. It primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparaison Avec Des Composés Similaires
Ibuprofen: The parent compound, widely used as an NSAID.
Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.
Ketoprofen: An NSAID with similar therapeutic effects.
Uniqueness: Ibuprofen, isobutyl ester, stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it a valuable compound for pharmaceutical formulations where improved absorption is desired .
Propriétés
Numéro CAS |
64622-50-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3 |
Clé InChI |
IZQZIVHKRMBEMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



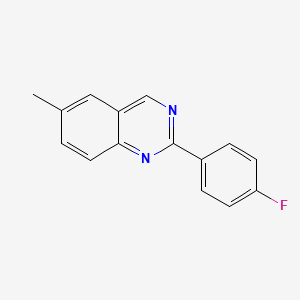
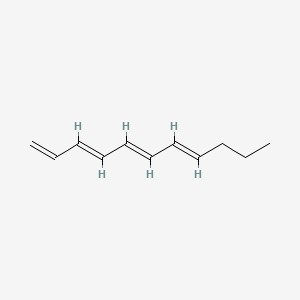
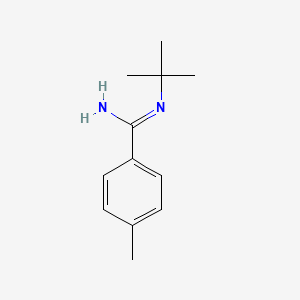
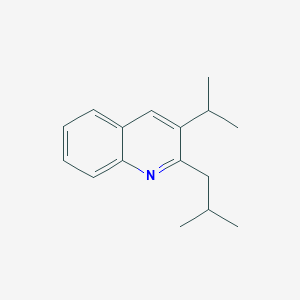
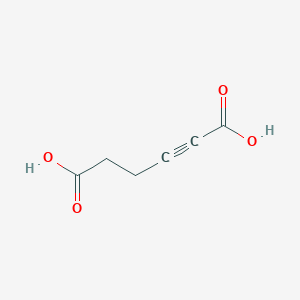
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)


![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
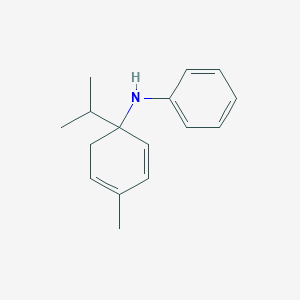
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)
